Superior Enzymatic Potency on Human KAT II: PF-04859989 vs. BFF-122
PF-04859989 demonstrates approximately 43-fold greater potency against human KAT II compared to the prototypical inhibitor BFF-122. This superior potency is critical for achieving maximal target engagement at lower, potentially less toxic concentrations in cellular and in vivo models .
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for human KAT II |
|---|---|
| Target Compound Data | 23 nM (0.023 µM) |
| Comparator Or Baseline | BFF-122: ~1000 nM (ca. 1 µM) |
| Quantified Difference | PF-04859989 is approximately 43-fold more potent (23 nM vs 1000 nM) |
| Conditions | In vitro enzymatic assay using recombinant human KAT II enzyme |
Why This Matters
This translates to a significantly lower effective concentration for experiments, reducing the risk of off-target effects and compound precipitation in assay media.
